molecular formula C5H11N B14727351 2-(Propan-2-yl)aziridine CAS No. 13639-42-4

2-(Propan-2-yl)aziridine

Cat. No.: B14727351
CAS No.: 13639-42-4
M. Wt: 85.15 g/mol
InChI Key: JHTQHOGTBDMULK-UHFFFAOYSA-N
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Description

2-Isopropyl-aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-aziridine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-isopropyl-2-chloroethylamine using a strong base like sodium hydride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, 2-isopropyl-aziridine can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Open-Chain Amines: Resulting from nucleophilic ring-opening reactions

    N-Oxides: Formed through oxidation

    Secondary Amines: Produced via reduction

Mechanism of Action

The high ring strain of 2-isopropyl-aziridine makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various biologically active molecules. The presence of the isopropyl group can influence the reactivity and selectivity of these reactions. In biological systems, 2-isopropyl-aziridine can interact with thiol groups in proteins, leading to modifications that affect protein function .

Comparison with Similar Compounds

Uniqueness of 2-Isopropyl-Aziridine: The presence of the isopropyl group in 2-isopropyl-aziridine provides unique steric and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

13639-42-4

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

2-propan-2-ylaziridine

InChI

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3

InChI Key

JHTQHOGTBDMULK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN1

Origin of Product

United States

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